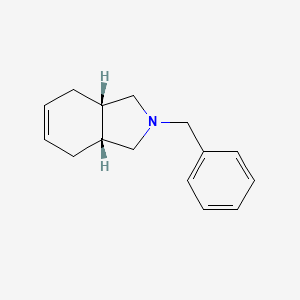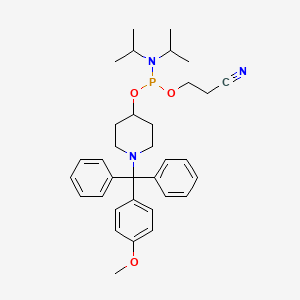![molecular formula C26H22N2O5 B14019530 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate CAS No. 10223-91-3](/img/structure/B14019530.png)
4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- is a complex organic compound with the molecular formula C26H22N2O5 and a molecular weight of 442.4633 g/mol This compound is characterized by its intricate structure, which includes a cyclohexane ring, carboxamide group, and multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with phenyl isocyanate to form the carboxamide intermediate. This intermediate is then subjected to further reactions with phenylamine and other reagents to introduce the phenyl and carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like chromatography and crystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme activities.
Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide derivatives: These compounds share the cyclohexane and carboxamide groups but differ in their substituents.
Phenylcarbamates: These compounds have similar phenyl and carbamate groups but lack the cyclohexane ring.
Benzamides: These compounds contain the benzamide group but differ in their overall structure.
Uniqueness
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- is unique due to its combination of cyclohexane, carboxamide, and multiple phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
10223-91-3 |
|---|---|
Formule moléculaire |
C26H22N2O5 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[4-[3,5-dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O5/c29-22-15-18(16-23(30)24(22)25(31)27-19-7-3-1-4-8-19)17-11-13-21(14-12-17)33-26(32)28-20-9-5-2-6-10-20/h1-14,18,24H,15-16H2,(H,27,31)(H,28,32) |
Clé InChI |
FFPXAVPEJPSSKQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


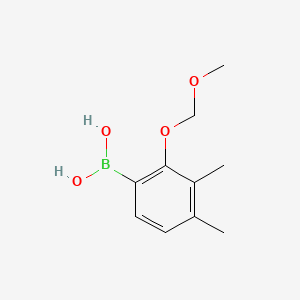
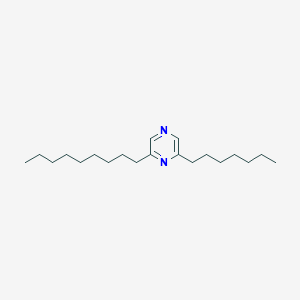
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)

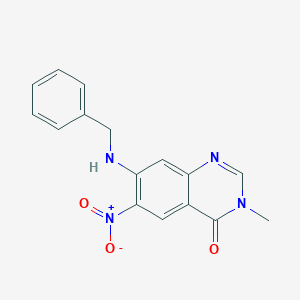


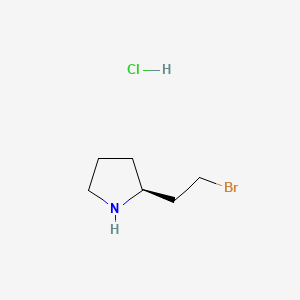
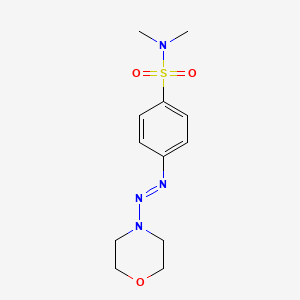
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
